molecular formula C17H21NO3S B2743788 2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421482-74-7

2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2743788
CAS No.: 1421482-74-7
M. Wt: 319.42
InChI Key: ALOSSWPIZVLMBN-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group, a furan-3-ylmethyl group, and a 2-methoxyethyl group

Scientific Research Applications

2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The furan-3-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, and the 2-methoxyethyl group is often added through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and furan groups can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
  • 2-(ethylthio)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide
  • 2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzamide

Uniqueness

2-(ethylthio)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the ethylthio group, furan-3-ylmethyl group, and 2-methoxyethyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-3-22-16-7-5-4-6-15(16)17(19)18(9-11-20-2)12-14-8-10-21-13-14/h4-8,10,13H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSSWPIZVLMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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